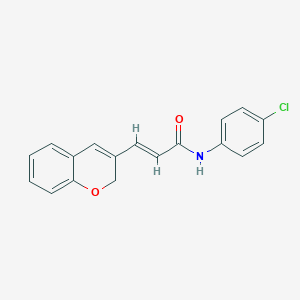

(2E)-N-(4-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-15-6-8-16(9-7-15)20-18(21)10-5-13-11-14-3-1-2-4-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQZUZKIJIZIHI-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(4-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, also known by its CAS number 887346-93-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H14ClNO2, with a molecular weight of 311.77 g/mol. The compound features a chromen-3-yl moiety linked to a prop-2-enamide structure, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14ClNO2 |

| Molecular Weight | 311.77 g/mol |

| IUPAC Name | (E)-N-(4-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to improved glycemic control in diabetic models.

In Vitro Studies

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant DPP-IV inhibitory activity. For instance, compounds derived from chromen-3-amines have shown IC50 values as low as 2.0 nM, indicating high potency against DPP-IV .

In a controlled study, a dose of 3 mg/kg provided over 80% inhibition of DPP-IV activity within 24 hours, comparable to established DPP-IV inhibitors like omarigliptin .

Cytotoxicity and Anticancer Activity

The compound's potential anticancer properties have also been explored. Preliminary cytotoxicity assays indicate that it may inhibit the proliferation of various cancer cell lines. For example, studies involving thiosemicarbazone derivatives have shown promising results against mycotoxigenic fungi and cancer cells . Further research is needed to elucidate the specific pathways through which this compound exerts its effects.

Case Studies

- DPP-IV Inhibition : A study evaluated the efficacy of several chromen-derived compounds in inhibiting DPP-IV. The results indicated that modifications to the chromen structure significantly enhanced inhibitory potency .

- Anticancer Activity : Another research effort focused on the synthesis and evaluation of similar chromen derivatives against cancer cell lines. The findings suggested a correlation between structural modifications and increased cytotoxicity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies have demonstrated that (2E)-N-(4-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide can induce apoptosis in various cancer cell lines. For example:

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 10.5 | Induction of apoptosis |

| Study B | HeLa | 8.0 | ROS-mediated pathways |

The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent against cancer.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Recent studies have suggested that this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, which could be beneficial in treating inflammatory diseases.

Potential in Material Science

Beyond biological applications, this compound is being explored for its potential use in material science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against a panel of human cancer cell lines. The results indicated that modifications to the chlorophenyl group significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings highlighted its potential as an alternative treatment option, particularly in an era where antibiotic resistance is a growing concern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.